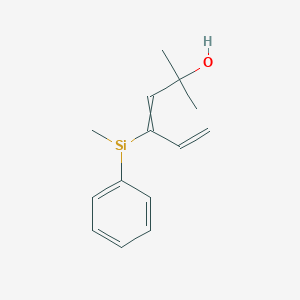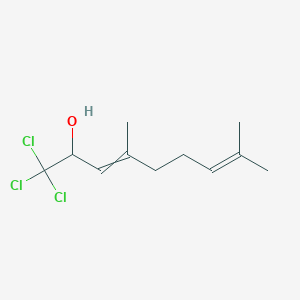
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL involves multiple steps, including the chlorination of specific precursors and the formation of the desired structure through controlled reactions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.
化学反应分析
Types of Reactions
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols. Substitution reactions can yield a wide range of substituted derivatives.
科学研究应用
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, including intermediates for pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.
相似化合物的比较
Similar Compounds
Uniqueness
1,1,1-Trichloro-4,8-dimethylnona-3,7-dien-2-OL is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.
属性
CAS 编号 |
82772-39-2 |
|---|---|
分子式 |
C11H17Cl3O |
分子量 |
271.6 g/mol |
IUPAC 名称 |
1,1,1-trichloro-4,8-dimethylnona-3,7-dien-2-ol |
InChI |
InChI=1S/C11H17Cl3O/c1-8(2)5-4-6-9(3)7-10(15)11(12,13)14/h5,7,10,15H,4,6H2,1-3H3 |
InChI 键 |
TYXVFYVZQNRFTK-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CC(C(Cl)(Cl)Cl)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


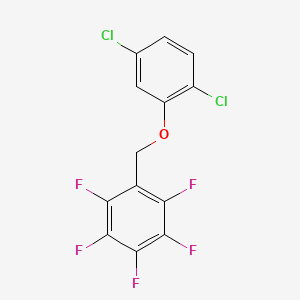
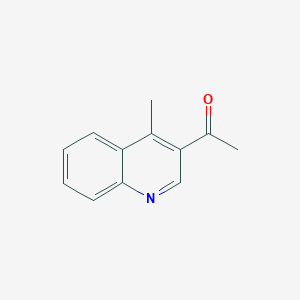
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
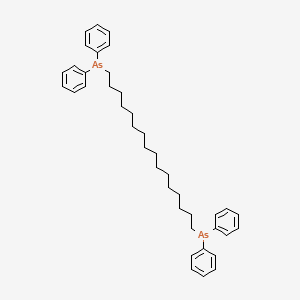

![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
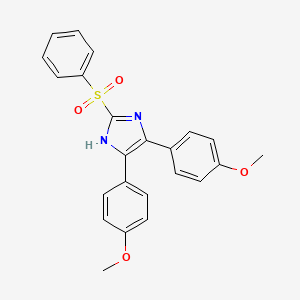
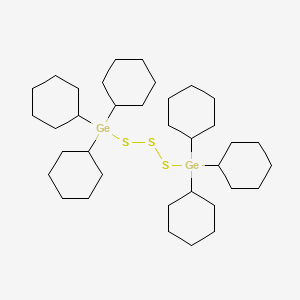
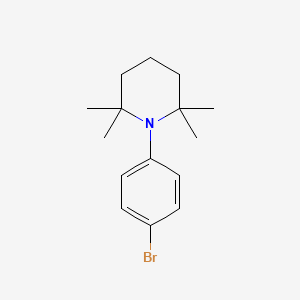

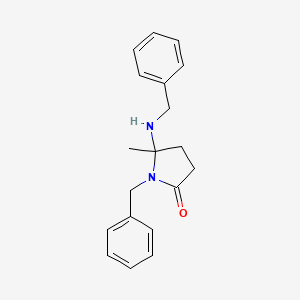
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
